![molecular formula C16H19ClFNO3 B2813514 2-(2-chloro-6-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902938-58-2](/img/structure/B2813514.png)

2-(2-chloro-6-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

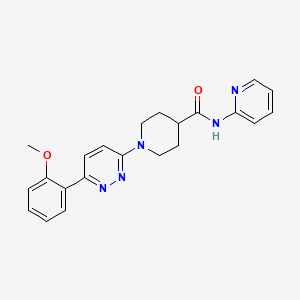

The compound “2-(2-chloro-6-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide” is an organic compound containing a benzene ring substituted with chlorine and fluorine atoms, and an octahydrobenzo[b][1,4]dioxin ring attached via an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar at the benzene ring, with the octahydrobenzo[b][1,4]dioxin ring adding some three-dimensionality .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the electronegative chlorine and fluorine atoms, as well as the electron-rich dioxin ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens and the dioxin ring could affect its polarity, solubility, and stability .Applications De Recherche Scientifique

Photovoltaic Efficiency and Ligand-Protein Interactions

- Spectroscopic and Quantum Mechanical Studies : Research has shown that benzothiazolinone acetamide analogs exhibit potential for use as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. These compounds also show significant non-linear optical (NLO) activity, indicating potential applications in photonics and molecular electronics. Additionally, molecular docking studies suggest interactions with Cyclooxygenase 1 (COX1), hinting at biomedical applications (Mary et al., 2020).

Anti-Cancer Activity

- Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : Fluorobenzo[b]pyran derivatives have been synthesized and tested against various human cancer cell lines, showing anticancer activity at low concentrations. This research underscores the potential of fluorine-substituted compounds in developing new therapeutic agents for cancer treatment (Hammam et al., 2005).

Antitumor and Antimicrobial Activities

- Synthesis and Antitumor Activity Evaluation of Benzothiazole Derivatives : A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings revealed considerable anticancer activity against some cancer cell lines, highlighting the importance of structural modification in enhancing therapeutic efficacy (Yurttaş et al., 2015).

- Sulfide and Sulfone Derivatives for Antimicrobial Activity : Derivatives of 4-(2-chloro-4-fluorophenyl)-thiazole have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains, demonstrating their potential as lead compounds for developing new antimicrobial agents (Badiger et al., 2013).

Metabolic Stability and Enzyme Inhibition

- Investigations on PI3K/mTOR Dual Inhibitors : Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has explored various 6,5-heterocycles to improve metabolic stability, offering insights into the design of more stable and efficacious therapeutic agents (Stec et al., 2011).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(2-chloro-6-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClFNO3/c17-12-2-1-3-13(18)11(12)9-16(20)19-10-4-5-14-15(8-10)22-7-6-21-14/h1-3,10,14-15H,4-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRFLZCALDGWRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)CC3=C(C=CC=C3Cl)F)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloro-6-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]succinic acid](/img/structure/B2813434.png)

![3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2813435.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2813440.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2813445.png)

![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2813446.png)

![N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-ethylphenyl)urea](/img/structure/B2813447.png)

![N-(2-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)benzamide](/img/structure/B2813449.png)

![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine](/img/structure/B2813450.png)

![5-methyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2813453.png)